molecular formula C13H13Cl2N B10842300 3-(3,4-Dichlorophenyl)-2-nortropene

3-(3,4-Dichlorophenyl)-2-nortropene

Cat. No.: B10842300
M. Wt: 254.15 g/mol
InChI Key: WNTMTTVEDFGEMS-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2-nortropene is a chemical compound characterized by the presence of a dichlorophenyl group attached to a nortropene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-2-nortropene typically involves the reaction of 3,4-dichlorophenyl derivatives with nortropene precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-2-nortropene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-2-nortropene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-2-nortropene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-2-nortropene is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C13H13Cl2N/c14-12-4-1-8(7-13(12)15)9-5-10-2-3-11(6-9)16-10/h1,4-5,7,10-11,16H,2-3,6H2

InChI Key

WNTMTTVEDFGEMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=C(CC1N2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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